Dec-7-enyl acetate

Behavioral antagonist Peach twig borer Field trapping

Dec-7-enyl acetate (CAS 13856-97-8), systematically designated (E)-7-decenyl acetate, is a monounsaturated C10 acetate ester (C12H22O2, MW 198.3 g/mol) belonging to the class of straight-chain lepidopteran semiochemicals. It is characterized by a trans (E) double bond at the 7-position of the decenyl chain, distinguishing it from its cis (Z) geometric isomer (CAS 13857-03-9).

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 13856-97-8
Cat. No. B183653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDec-7-enyl acetate
CAS13856-97-8
Synonyms(E)-7-Decenyl acetate
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCOC(=O)C
InChIInChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3
InChIKeyDEOHUYGDZACDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dec-7-enyl acetate (CAS 13856-97-8): A Monounsaturated Lepidopteran Semiochemical with Isomer-Dependent Bioactivity


Dec-7-enyl acetate (CAS 13856-97-8), systematically designated (E)-7-decenyl acetate, is a monounsaturated C10 acetate ester (C12H22O2, MW 198.3 g/mol) belonging to the class of straight-chain lepidopteran semiochemicals [1]. It is characterized by a trans (E) double bond at the 7-position of the decenyl chain, distinguishing it from its cis (Z) geometric isomer (CAS 13857-03-9). Documented in authoritative pheromone databases as E7-10Ac, this compound has been identified as a behavioral antagonist for the peach twig borer (Anarsia lineatella) in field trials, in contrast to its Z-isomer which functions as a sex pheromone component or synergist across multiple noctuid species [2][3].

Why (Z)-7-Decenyl Acetate or Other In-Class Analogs Cannot Substitute for (E)-7-Decenyl Acetate in Research and Pest Management


The E/Z geometric configuration of the 7,8-double bond in dec-7-enyl acetate fundamentally dictates its olfactory function in Lepidoptera: the (E)-isomer acts exclusively as a behavioral antagonist, strongly suppressing male moth trap captures in the peach twig borer (Anarsia lineatella), whereas the (Z)-isomer serves as a pheromone agonist (attractant) for multiple noctuid species including Agrotis fucosa, Agrotis segetum, and Diachrysia stenochrysis [1][2]. Substituting one isomer for the other would invert the intended biological outcome—turning an antagonist into an attractant or vice versa—rendering experimental results or field applications invalid [1]. Furthermore, the two isomers are chromatographically resolvable (Kovats RI difference of 20 units on DB-23), meaning that isomer contamination in procurement can be analytically detected and would compromise both research reproducibility and field lure performance [2].

Quantitative Differentiation Evidence for (E)-7-Decenyl Acetate (CAS 13856-97-8) vs. Closest Analogs


Behavioral Antagonist Activity: (E)-7-Decenyl Acetate Strongly Suppresses Peach Twig Borer Trap Captures vs. Standard Attractant Blend

In field-trapping experiments with the peach twig borer (Anarsia lineatella), (E)-7-decenyl acetate was identified as a behavioral antagonist that strongly suppressed male trap captures when co-deployed with the standard attractant blend of (E)-5-decenol and (E)-5-decenyl acetate (19:81 ratio). No enhancement of attractiveness was observed for any compound tested; instead, (E)-7-decenyl acetate and the closely related (E)-6-decenyl acetate both functioned as inhibitors, with the inhibitory effect confirmed when a batch of commercial lures containing (E)-6-decenyl acetate as a contaminant performed very poorly in field tests [1]. In contrast, (Z)-7-decenyl acetate is documented across multiple species exclusively as a pheromone agonist or synergist, demonstrating that the E/Z configuration qualitatively inverts biological function from attraction to suppression [1][2].

Behavioral antagonist Peach twig borer Field trapping Anarsia lineatella Mating disruption

Kovats Retention Index Differentiation: E-Isomer (1700) vs. Z-Isomer (1720) on DB-23 Column Enables Chromatographic Identity Confirmation

Gas chromatographic analysis on a DB-23 capillary column (J&W Scientific) resolves (E)-7-decenyl acetate and (Z)-7-decenyl acetate with a Kovats retention index difference of 20 units (E-isomer: 1700; Z-isomer: 1720), as determined in the same analytical system within a single published study [1]. On a non-polar DB-1 column, (E)-7-decenyl acetate yields a Kovats RI of 1403, providing an orthogonal confirmation dimension [2]. This chromatographic resolution is critical for verifying isomeric purity in procured material, as even minor Z-isomer contamination can be detected and quantified using standard GC-FID or GC-MS protocols.

Kovats retention index Gas chromatography Isomer identification Quality control DB-23 column

Z-Isomer Field Inactivity as a Solo Agent: (Z)-7-Decenyl Acetate Attracts Zero Agrotis fucosa Males Alone vs. Significant Synergism in Binary Mixture

In field evaluation studies with the common cutworm moth (Agrotis fucosa), (Z)-7-decenyl acetate attracted no male moths at any tested dose when deployed alone. However, when added at 0.05–0.5 mg/septum to (Z)-5-decenyl acetate (0.005 mg/septum), it significantly enhanced male attraction. A 10:90 mixture of (Z)-5-decenyl acetate to (Z)-7-decenyl acetate at 0.5 mg/septum (designated the standard lure) caught 2.5–4.6 times more males than traps baited with five virgin females over approximately one month [1]. The natural ratio isolated from female gland extracts was 68:32 ((Z)-5-:(Z)-7-), yet the optimal synthetic lure ratio (10:90) differed markedly from this natural ratio, demonstrating that formulation optimization requires precise isomeric and ratio-specific procurement [2]. The (E)-isomer has no documented synergist or agonist function for this species, underscoring that the Z-configuration is obligatory for attractive bioactivity in this system.

Synergism Field trapping Agrotis fucosa Common cutworm Binary pheromone blend

Z-Isomer Functions as Sole Pheromone Component for Diachrysia stenochrysis: A Single-Compound Attractant System Absent for the E-Isomer

Among four Plusiinae species investigated in Japan, Diachrysia stenochrysis (DS) represents the first documented Plusiinae species that uses only (Z)-7-decenyl acetate (an omega-3 compound) as its sole sex pheromone component, producing no omega-5 compounds (such as (Z)-7-dodecenyl acetate or (Z)-7-dodecen-1-ol) that are otherwise common constituents of Plusiinae pheromone blends [1]. GC-EAD and GC-MS analyses confirmed that DS female gland extracts contained only (Z)-7-decenyl acetate as the behaviorally active compound. This stands in marked contrast to (E)-7-decenyl acetate, for which no species has been documented to use it as a pheromone component (agonist); its sole documented ecological function is as a behavioral antagonist for Anarsia lineatella [2].

Diachrysia stenochrysis Plusiinae Single-component pheromone Omega-3 compound Sex pheromone

Isomeric Purity: Stereochemical Configuration as a Binary Switch Between Attraction and Inhibition in Peach Twig Borer Pheromone Systems

The peach twig borer pheromone system is highly sensitive to isomeric contamination: the standard attractant blend ((E)-5-decenol + (E)-5-decenyl acetate, 19:81) loses efficacy when contaminated with E-configured monounsaturated acetates of slightly different chain position. (E)-7-decenyl acetate was specifically identified alongside (E)-6-decenyl acetate as a behavioral antagonist that strongly suppressed trap captures [1]. In a related commercial quality control finding, one batch of pheromone lures that performed very poorly in field tests was analytically confirmed to contain the inhibitory compound (E)-6-decenyl acetate [1]. This establishes a precedent that E-isomer contaminants—including (E)-7-decenyl acetate—can inadvertently compromise lure performance when present as impurities in attractant formulations. The Z-isomer, by contrast, has been documented as an agonist component in the pheromone blends of Agrotis fucosa, Agrotis segetum, Diachrysia chrysitis, and Diachrysia tutti [2][3].

Stereochemical purity E/Z isomerism Commercial lure quality control Mating disruption Peach twig borer

Optimal Research and Industrial Application Scenarios for (E)-7-Decenyl Acetate (CAS 13856-97-8)


Peach Twig Borer (Anarsia lineatella) Mating Disruption Research and Antagonist-Based Lure Quality Control

(E)-7-Decenyl acetate is a validated behavioral antagonist for the peach twig borer, strongly suppressing male trap captures when deployed with or near standard attractant lures [1]. Research groups developing mating disruption formulations or evaluating commercial lure quality can use this compound as a reference antagonist to test lure robustness against isomeric contamination, given the documented precedent that E-configured acetate contaminants have rendered commercial lures ineffective in the field [1]. Its chromatographic distinguishability from the Z-isomer (Δ=20 RI units on DB-23) further enables quantitative QC protocols [2].

GC-MS and GC-FID Isomer Identification and Purity Verification in Semiochemical Procurement

The Kovats retention index of 1700 on DB-23 (polar) and 1403 on DB-1 (non-polar) columns provides two orthogonal chromatographic anchors for confirming the identity and isomeric purity of (E)-7-decenyl acetate in procured batches [1][2]. The 20-unit RI separation from the Z-isomer on DB-23 allows reliable quantification of cross-isomer contamination at levels relevant to biological activity, supporting incoming material acceptance/rejection decisions in both academic and industrial semiochemical workflows.

Olfactory Receptor Neuron (ORN) and Electroantennographic (EAG) Studies of Antagonist Encoding Mechanisms

Given that (E)-7-decenyl acetate functions as a behavioral antagonist while its Z-isomer functions as an agonist across multiple species [1][2], this compound pair constitutes a well-defined isomeric probe set for investigating how insect olfactory receptor neurons (ORNs) encode antagonist vs. agonist signals. EAG dose-response studies comparing both isomers can elucidate the molecular determinants of olfactory antagonism in lepidopteran pheromone detection, with implications for designing novel mating disruption agents [3].

Species-Specific Pheromone Blend Optimization for Integrated Pest Management (IPM)

For pest management programs targeting noctuid complexes where species discrimination is critical, (E)-7-decenyl acetate can serve as a species-specific subtractive tool: its inclusion in lure formulations can suppress bycatch of non-target Anarsia lineatella males while leaving attractant blends for Agrotis spp. or Plusiinae species unaffected, since these latter taxa respond to the Z-isomer or mixtures containing it [1][3]. This antagonist-based selectivity strategy supports precision monitoring in mixed-orchard IPM programs.

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